molecular formula C12H10ClN B12833533 1-Chloro-7-cyclopropylisoquinoline

1-Chloro-7-cyclopropylisoquinoline

Cat. No.: B12833533
M. Wt: 203.67 g/mol
InChI Key: KJTZXEGUTLTCIJ-UHFFFAOYSA-N
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Description

1-Chloro-7-cyclopropylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are present in many natural products and synthetic drugs. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Chloro-7-cyclopropylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-7-cyclopropylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-7-cyclopropylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-7-cyclopropylisoquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme . This mechanism is similar to that of chloroquine, a well-known antimalarial drug.

Comparison with Similar Compounds

1-Chloro-7-cyclopropylisoquinoline can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

1-chloro-7-cyclopropylisoquinoline

InChI

InChI=1S/C12H10ClN/c13-12-11-7-10(8-1-2-8)4-3-9(11)5-6-14-12/h3-8H,1-2H2

InChI Key

KJTZXEGUTLTCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CN=C3Cl

Origin of Product

United States

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